Enhanced RXR-Mediated Transcriptional Activation vs. All-Trans Retinoic Acid
In a direct head-to-head comparison, 3,4-didehydroretinoic acid (ddRA) demonstrates significantly greater potency than all-trans retinoic acid (atRA) in activating transcription mediated by RXRα-containing receptor complexes. This is a key functional differentiator for studies focused on RXR signaling pathways [1].
| Evidence Dimension | Transcriptional activation of RXRα homodimers and RARβ-RXRα heterodimers |
|---|---|
| Target Compound Data | Transcriptional activation magnitude |
| Comparator Or Baseline | All-trans retinoic acid (atRA) - baseline activation magnitude |
| Quantified Difference | 2- to 3-fold higher activation |
| Conditions | CV-1 cells co-transfected with relevant receptor expression vectors and a reporter gene, in the 10⁻⁹ to 10⁻⁶ M concentration range |
Why This Matters
This quantifiable, higher RXRα activity makes ddRA a required compound for research where maximal activation of RXR pathways is critical, providing a functional advantage over atRA.
- [1] Sani BP, Venepally PR, Levin AA. Didehydroretinoic acid: retinoid receptor-mediated transcriptional activation and binding properties. Biochem Pharmacol. 1997;53(7):1049-1053. View Source
